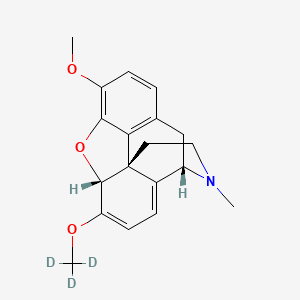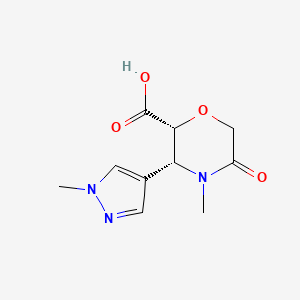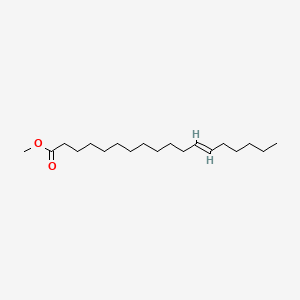
2-Methyl-2-(oxolan-3-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(oxolan-3-yl)propanal is an organic compound with the molecular formula C8H14O2. It is a branched aldehyde, which means it contains a terminal carbonyl group (C=O) attached to a branched carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(oxolan-3-yl)propanal can be synthesized through several methods. One common method involves the reaction of 2-methylpropanal with oxirane (ethylene oxide) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(oxolan-3-yl)propanoic acid.
Reduction: 2-Methyl-2-(oxolan-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the activity of these biomolecules, leading to changes in cellular processes and metabolic pathways.
類似化合物との比較
2-Methyl-2-(oxolan-3-yl)propanal can be compared with other similar compounds, such as:
2-Methylpropanal: A simpler aldehyde with a similar structure but without the oxolan ring.
2-Methyl-2-(oxolan-2-yl)propanal: A structural isomer with the oxolan ring attached at a different position.
3-Methylbutanal: Another branched aldehyde with a different carbon chain structure.
The uniqueness of this compound lies in its specific structure, which combines a branched carbon chain with an oxolan ring, giving it distinct chemical and physical properties.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-methyl-2-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C8H14O2/c1-8(2,6-9)7-3-4-10-5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
FFZAXQXPYLCKOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)

![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)



